Cas no 81286-16-0 (Somatostatin-28 (1-12))

Somatostatin-28 (1-12) is a bioactive peptide fragment derived from the N-terminal region of somatostatin-28, a neuropeptide with inhibitory effects on hormone secretion. This 12-amino acid sequence retains key functional properties, making it valuable for research in endocrinology and neurobiology. Its truncated structure allows for targeted studies of receptor interactions and signaling pathways, particularly those involving somatostatin receptors (SSTRs). The peptide is synthesized with high purity, ensuring reliability in experimental applications such as ligand binding assays or mechanistic investigations. Its stability and specificity make it a useful tool for exploring the physiological roles of somatostatin fragments in regulating growth hormone, insulin, and glucagon secretion.
Somatostatin-28 (1-12) structure
Somatostatin-28 (1-12) structure
商品名:Somatostatin-28 (1-12)
CAS番号:81286-16-0
MF:C49H81N17O19S
メガワット:1244.33494925499
CID:986607
PubChem ID:5487587

Somatostatin-28 (1-12) 化学的及び物理的性質

名前と識別子

    • somatostatin 28-(1-12)
    • Somatostatin-28 (1-12)
    • Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-OH
    • L-Glutamic acid, N-(N2-(1-(N-(N-(N-(1-(N2-(N-(N2-(N-L-seryl-L-alanyl)-L-asparaginyl)-L-seryl)-L-asparaginyl)-L-prolyl)-L-alanyl)-L-methionyl)-L-alanyl)-L-prolyl)-L-arginyl)-
    • 1-12-Somatostatin-28
    • L-Glutamic acid, N-[N2-[1-[N-[N-[N-[1-[N2-[N-[N2-(N-L-seryl-L-alanyl)-L-asparaginyl]-L-seryl]-L-asparaginyl]-L-prolyl]-L-alanyl]-L-methionyl]-L-alanyl]-L-prolyl]-L-arginyl]- (ZCI)
    • L-Seryl-L-alanyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-methionyl-L-alanyl-L-prolyl-L-arginyl-L-glutamic acid (ACI)
    • 163: PN: US20090175821 SEQID: 193 claimed protein
    • 23: PN: WO0069900 SEQID: 193 unclaimed sequence
    • Somatostatin-28(1-12)
    • Somatostatin 28(1-12)
    • SS28(1-12)
    • DTXSID40231038
    • DA-77938
    • 81286-16-0
    • DTXCID40153529
    • インチ: 1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
    • InChIKey: VQMDZCSYTGHXGO-QXVRTUGUSA-N
    • ほほえんだ: S(C)CC[C@@H](C(N[C@@H](C)C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(=O)O)CCC(=O)O)=O)CCC/N=C(\N)/N)=O)=O)=O)NC([C@H](C)NC([C@@H]1CCCN1C([C@H](CC(N)=O)NC([C@H](CO)NC([C@H](CC(N)=O)NC([C@H](C)NC([C@H](CO)N)=O)=O)=O)=O)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 1243.561534
  • どういたいしつりょう: 1243.561534
  • 同位体原子数: 0
  • 水素結合ドナー数: 18
  • 水素結合受容体数: 22
  • 重原子数: 86
  • 回転可能化学結合数: 37
  • 複雑さ: 2520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 12
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 620
  • 疎水性パラメータ計算基準値(XlogP): -11.4

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.689
  • ようかいど: 生物抽出物外:H 2 Oペプチドの溶解度と保存ガイドライン
  • すいようせい: Soluble in water.

Somatostatin-28 (1-12) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AAPPTec
P002480-10mg
Somatostatin-28 (1-12)
81286-16-0
10mg
$500.00 2025-02-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46504-10mg
Somatostatin-28 1-12 (1-12-Somatostatin-28)
81286-16-0 98%
10mg
¥8469.00 2023-09-08
LKT Labs
S5752-2 mg
Somatostatin-28 (1-12)
81286-16-0 ≥95%
2mg
$430.10 2023-07-10
AAPPTec
P002480-25mg
Somatostatin-28 (1-12)
81286-16-0
25mg
$1.000.00 2025-02-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46504-1mg
Somatostatin-28 1-12 (1-12-Somatostatin-28)
81286-16-0 98%
1mg
¥1248.00 2023-09-08
MedChemExpress
HY-P1557-1mg
Somatostatin-28 (1-12)
81286-16-0
1mg
¥1400 2022-06-06
LKT Labs
S5752-5 mg
Somatostatin-28 (1-12)
81286-16-0 ≥95%
5mg
$756.90 2023-07-10
TargetMol Chemicals
TP1258-5mg
Somatostatin-28 (1-12)
81286-16-0
5mg
¥ 5070 2024-07-19
MedChemExpress
HY-P1557-5mg
Somatostatin-28 (1-12)
81286-16-0
5mg
¥5600 2022-06-06
A2B Chem LLC
AH60067-5mg
somatostatin 28-(1-12)
81286-16-0
5mg
$453.00 2024-04-19

Somatostatin-28 (1-12) 関連文献

Somatostatin-28 (1-12)に関する追加情報

Research Briefing on Somatostatin-28 (1-12) and Related Compound 81286-16-0: Recent Advances in Chemical Biology and Therapeutics

Somatostatin-28 (1-12), a bioactive peptide fragment derived from the larger somatostatin-28 molecule, has recently gained attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This fragment, along with the related compound 81286-16-0 (a synthetic analog or derivative), has been the subject of several recent studies exploring their biological activities, receptor interactions, and potential clinical uses. The current research landscape suggests these molecules may play significant roles in neuroendocrine regulation, cancer therapy, and metabolic disorders.

Recent structural studies using NMR spectroscopy and X-ray crystallography have provided new insights into the molecular conformation of Somatostatin-28 (1-12) and its interaction with somatostatin receptors (SSTRs). A 2023 study published in Journal of Medicinal Chemistry demonstrated that this peptide fragment maintains significant binding affinity to SSTR2 and SSTR5, though with different selectivity patterns compared to the full-length somatostatin-28. The compound 81286-16-0, when co-administered, was shown to enhance the stability and bioavailability of Somatostatin-28 (1-12) in in vitro models.

In therapeutic applications, preclinical studies have investigated the potential of Somatostatin-28 (1-12) in managing neuroendocrine tumors. A 2024 animal model study reported in Molecular Cancer Therapeutics showed that targeted delivery of this peptide fragment, combined with 81286-16-0 as a stabilizing agent, resulted in significant tumor growth inhibition (58% reduction compared to controls) with minimal systemic side effects. The mechanism appears to involve both direct antiproliferative effects and modulation of tumor angiogenesis.

From a pharmaceutical development perspective, recent advancements in peptide synthesis and modification have enabled more efficient production of Somatostatin-28 (1-12) analogs. A notable 2023 patent application (WO2023/154672) describes novel synthetic routes for producing both the native peptide and 81286-16-0 with improved purity and yield. These technological improvements may facilitate future clinical translation of these compounds.

Current challenges in the field include optimizing the pharmacokinetic profile of Somatostatin-28 (1-12) for clinical use and fully elucidating its receptor signaling mechanisms. Ongoing research is exploring various formulation strategies, including nanoparticle encapsulation and PEGylation, to address these limitations. The compound 81286-16-0 continues to be investigated as both a potential therapeutic agent in its own right and as an adjunct to enhance the stability of peptide therapeutics like Somatostatin-28 (1-12).

Future research directions highlighted in recent reviews include the development of radiolabeled versions of Somatostatin-28 (1-12) for diagnostic imaging and the exploration of its potential in metabolic disorders beyond its traditional endocrine applications. The unique properties of 81286-16-0 as a chemical modifier may also open new avenues for peptide-based drug development in multiple therapeutic areas.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.